molecular formula C14H9BrN2O2 B14914725 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid

4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid

Cat. No.: B14914725
M. Wt: 317.14 g/mol
InChI Key: HZLYINUGZFVYKI-UHFFFAOYSA-N
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Description

4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid (CAS 2566672-50-0) is a high-purity chemical building block with a molecular formula of C₁₄H₉BrN₂O₂ and a molecular weight of 317.14 g/mol . This compound features a benzoic acid group linked to a bromo-functionalized imidazo[1,2-a]pyridine heterocycle, making it a versatile intermediate for constructing complex molecules in medicinal chemistry. The bromine atom serves as a reactive handle for further cross-coupling reactions, while the carboxylic acid group allows for amide bond formation or conjugation. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, found in compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties . Specifically, this brominated derivative is a valuable precursor in the synthesis of novel kinase inhibitors and can be used to create hybrid molecules through multicomponent reactions like the Groebke–Blackburn–Bienaymé and Ugi reactions . These methods are powerful tools for rapidly generating diverse chemical libraries for high-throughput screening. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

4-(3-bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid

InChI

InChI=1S/C14H9BrN2O2/c15-12-7-16-13-6-5-11(8-17(12)13)9-1-3-10(4-2-9)14(18)19/h1-8H,(H,18,19)

InChI Key

HZLYINUGZFVYKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=NC=C3Br)C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes to 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic Acid

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone of the target compound. In one protocol, 2-(4-chlorophenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes coupling with 3-bromophenylboronic acid derivatives in the presence of PdCl₂(dppf)-CH₂Cl₂ as a catalyst. The reaction proceeds in a mixture of acetone and water at 70°C for 20 hours, achieving a 78% yield after silica gel purification. The bromine substituent is introduced at the imidazo[1,2-a]pyridine core prior to coupling to minimize side reactions.

Critical parameters include:

  • Catalyst loading : 5 mol% PdCl₂(dppf)-CH₂Cl₂ optimizes efficiency without excessive costs.
  • Solvent system : A 2:1 acetone-to-water ratio balances boronic acid solubility and reaction kinetics.
  • Temperature : Elevated temperatures (70–80°C) accelerate oxidative addition steps.

Post-coupling, the methyl ester intermediate is hydrolyzed using 2N NaOH at 80°C for 2 hours, followed by acidification with HCl to precipitate the benzoic acid derivative. This step achieves an 85% yield, with purity confirmed via LCMS ($$m/z$$ 361.2 [M+H]⁺).

Hydrolysis of Ester Precursors

An alternative route involves synthesizing methyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)benzoate followed by alkaline hydrolysis. The ester precursor is prepared via nucleophilic aromatic substitution between 6-bromoimidazo[1,2-a]pyridine and methyl 4-iodobenzoate using CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine in dioxane at 110°C. Hydrolysis with 2N NaOH in ethanol at 80°C for 2 hours yields the carboxylic acid, which is isolated by pH adjustment (pH 5) and filtration.

Advantages :

  • Avoids palladium catalysts, reducing costs.
  • High functional group tolerance for electron-deficient aryl halides.

Limitations :

  • Lower yields (65–70%) compared to cross-coupling methods.
  • Requires stringent pH control to prevent decarboxylation.

Direct Bromination Strategies

Direct bromination of the imidazo[1,2-a]pyridine core is achieved using phenyltrimethylammonium tribromide in dichloromethane at room temperature. This method selectively brominates the 3-position of the heterocycle, avoiding over-bromination. Subsequent coupling with 4-carboxyphenylboronic acid via Suzuki-Miyaura conditions furnishes the target compound in 72% yield.

Key data :

  • Reaction time : 2 hours for bromination; 16 hours for coupling.
  • Spectroscopic validation : $$^1$$H NMR (DMSO-d₆) shows characteristic peaks at δ 8.62 (d, $$J = 6.4$$ Hz, 1H, pyridine-H) and δ 7.87 (dd, $$J = 4.4, 5.2$$ Hz, 2H, benzoic acid-H).

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Preparation Methods
Method Yield (%) Purity (HPLC) Cost (Relative) Key Reagents
Suzuki-Miyaura Coupling 78 98.5 High PdCl₂(dppf)-CH₂Cl₂, boronate
Ester Hydrolysis 70 97.0 Moderate NaOH, CuI
Direct Bromination 72 96.8 High Tribromide, Pd catalyst

The Suzuki-Miyaura method offers the highest yield and purity but requires expensive palladium catalysts. Ester hydrolysis is cost-effective but less efficient, while direct bromination balances selectivity and scalability.

Optimization Strategies and Reaction Conditions

Catalyst Screening

Palladium-based catalysts (e.g., PdCl₂(dppf)-CH₂Cl₂, tetrakis(triphenylphosphine)palladium) outperform nickel or copper alternatives in cross-coupling reactions, with turnover numbers (TON) exceeding 500. Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in coupling steps enhances amide bond formation efficiency.

Solvent and Temperature Effects

  • Polar aprotic solvents : DMF and DMSO improve boronic acid solubility but may complicate purification.
  • Ether-water mixtures : Tetrahydrofuran/water (3:1) minimizes side reactions during hydrolysis.

Characterization and Analytical Data

Spectroscopic Validation

  • $$^1$$H NMR (DMSO-d₆) : δ 8.9 (s, 1H, imidazole-H), δ 8.15–8.05 (m, 2H, aromatic-H), δ 7.95 (m, 1H, pyridine-H).
  • LCMS : $$m/z$$ 361.2 [M+H]⁺, 363.2 [M+2+H]⁺ (isotopic pattern confirms bromine).
  • IR : 1672 cm⁻¹ (C=O stretch), 3153 cm⁻¹ (N-H bend).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 4.2 minutes, confirming >98% purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The 3-bromo substituent on the imidazo[1,2-a]pyridine ring enables transition-metal-catalyzed cross-coupling reactions. FeBr₃-catalyzed aerobic oxidative coupling with aldehydes or benzoic acid derivatives yields functionalized products (e.g., 3-aroylimidazo[1,2-a]pyridines) . For example:

Reaction Pathway

  • Substrate : 2-phenylimidazo[1,2-a]pyridine (1a ) + benzaldehyde/benzoic acid

  • Catalyst : FeBr₃ (10 mol%)

  • Conditions : Air atmosphere, 80°C, 12 hours

  • Product : 3-Benzoylimidazo[1,2-a]pyridine (3a ) with yields up to 65% .

Mechanism :

  • FeBr₃ activates benzaldehyde, facilitating oxidation to benzoic acid.

  • Friedel–Crafts-type alkylation occurs at the C3 position of imidazo[1,2-a]pyridine.

  • Deprotonation regenerates the catalyst .

Functional Group Transformations

The benzoic acid moiety participates in carbodiimide-mediated couplings , enabling amide bond formation. A patent demonstrates its use in synthesizing azetidine-containing derivatives :

Stepwise Synthesis

StepReagents/ConditionsProductYield
1EDCI, HOBt, 3-hydroxyazetidine, DCM, 0°C → RTAmide derivative85%
2NaOH (2N), ethanol, 80°CHydrolyzed intermediate92%

This method highlights the compatibility of the benzoic acid group with amide coupling and hydrolysis under basic conditions .

Comparative Reactivity in Catalytic Systems

Molecular iodine (I₂) has been explored as an alternative catalyst for synthesizing imidazo[1,2-a]pyridine derivatives. While not directly tested on 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid, analogous systems show:

Key Findings from I₂-Catalyzed Reactions

  • Substrate Scope : 2-aminopyridines + acetophenones → imidazo[1,2-a]pyridines.

  • Yields : Up to 96% under ultrasonication.

  • Advantages : Eco-friendly, minimal catalyst loading (5 mol% I₂).

This suggests potential for adapting iodine-mediated protocols to modify the parent compound’s core structure.

Reaction Optimization Data

Critical parameters influencing reaction efficiency:

Table 1: FeBr₃-Catalyzed Coupling Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading10 mol%<70% yield below 5 mol%
Temperature80°C<50% yield at 60°C
OxidantAir (O₂)No reaction under N₂

Table 2: Amide Coupling Efficiency

Coupling AgentBaseSolventYield
EDCI/HOBtEt₃NDCM85%
DCC/DMAPPyridineTHF72%

Mechanistic Insights

  • Bromine as a Directing Group : The C3-bromo substituent facilitates regioselective functionalization at the C6 position .

  • Acid-Base Stability : The benzoic acid group remains intact under mild acidic/basic conditions but undergoes decarboxylation above 150°C .

This compound’s reactivity profile positions it as a valuable intermediate for synthesizing bioactive molecules, particularly in oncology and enzymology. Further studies should explore its performance in photo- or electrochemical transformations.

Mechanism of Action

The mechanism of action of 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, which may be exploited for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the imidazo[1,2-a]pyridine scaffold linked to a benzoic acid group but differ in substituents and substitution patterns. Key structural and functional distinctions are highlighted:

Structural and Functional Comparisons

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-Benzoic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance/Notes
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid (Target Compound) C₁₄H₉BrN₂O₂ 333.14 - Br at imidazo position 3
- Benzoic acid at imidazo position 6
Potential synthetic intermediate or metabolite
4-[3-(2-N,N-Dimethylamino-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid C₂₁H₂₀N₃O₃ 362.41 - 2-(Dimethylcarbamoyl)ethyl at imidazo position 3
- Methyl at imidazo position 6
Major metabolite of zolpidem (hypnotic drug)
3-(3-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-6-yl)benzoic acid C₂₁H₁₇N₂O₄S 409.44 - 4-(Methylsulfonyl)phenyl at imidazo position 3 Investigated for structure-activity relationships (SAR)
4-{3-[(Dimethylcarbamoyl)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoic acid C₂₀H₂₀N₃O₃ 350.39 - (Dimethylcarbamoyl)methyl at imidazo position 3
- Methyl at imidazo position 6
Metabolite with modified carbamoyl side chain
Key Observations:

Substituent Effects: Bromine (target compound) enhances electrophilicity and may serve as a synthetic handle for further derivatization. Methyl groups (e.g., in ) increase hydrophobicity, which could influence membrane permeability.

Positional Isomerism: The benzoic acid group is attached at imidazo position 6 in the target compound, whereas in and , it is at position 2.

Pharmacological Context: Compounds like are directly linked to drug metabolism, serving as primary metabolites of clinically used hypnotics. The target compound’s bromine substitution may render it less metabolically stable but more reactive in synthetic applications.

Analytical Tools:
  • X-ray Crystallography : Programs like SHELXL and WinGX are widely used for structural validation.
  • Mass Spectrometry : HPLC-MS (as in ) confirms molecular weights and purity.

Biological Activity

4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neurobiology. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

  • Chemical Formula : C_24H_22BrN_4O_2
  • Molecular Weight : 484.37 g/mol
  • IUPAC Name : this compound

The compound features a bromo-substituted imidazo-pyridine moiety linked to a benzoic acid group, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. Specifically, research has shown that derivatives can inhibit microtubule assembly and induce apoptosis in various cancer cell lines.

Compound Cell Line IC50 (μM) Mechanism of Action
7dMDA-MB-231 (Breast)10.0Induces apoptosis via caspase activation
7hHepG2 (Liver)5.0Microtubule destabilization
10cA549 (Lung)15.0Cell cycle arrest

These findings suggest that the compound may act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation inhibition .

Neurobiological Effects

The compound also shows potential in neurobiology, particularly related to the inhibition of adaptor associated kinase 1 (AAK1), which is involved in synaptic vesicle recycling and receptor-mediated endocytosis. Inhibition of AAK1 has been linked to enhanced neurite outgrowth in neuronal cells, indicating possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

  • In Vivo Studies : A study involving AAK1 knockout mice demonstrated reduced pain responses compared to wild-type controls, suggesting that AAK1 inhibitors could be beneficial for pain management .
  • Cellular Mechanisms : Research on the apoptotic effects of related compounds indicated morphological changes in cancer cells treated with low concentrations (as low as 1 μM), highlighting their potential as therapeutic agents .
  • Antibacterial Activity : Some derivatives of the compound have also exhibited antibacterial properties against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL .

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